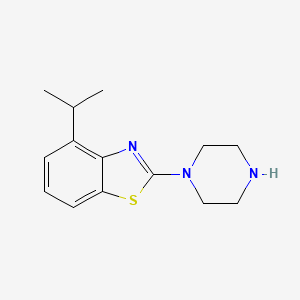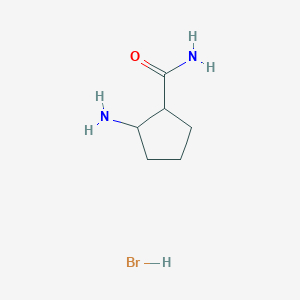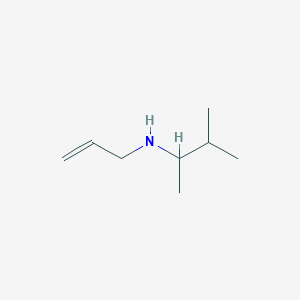
N-(1,2-dimethylpropyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine is an organic compound that belongs to the class of amines It features a branched alkyl chain and an allyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylbutan-2-yl)(prop-2-en-1-yl)amine can be achieved through several methods. One common approach involves the alkylation of (3-methylbutan-2-yl)amine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: (3-methylbutan-2-yl)amine and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Procedure: The (3-methylbutan-2-yl)amine is dissolved in the solvent, and the base is added to the solution. Allyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods: Industrial production of (3-methylbutan-2-yl)(prop-2-en-1-yl)amine may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality (3-methylbutan-2-yl)(prop-2-en-1-yl)amine suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (3-methylbutan-2-yl)(prop-2-en-1-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or aldehyde using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding saturated amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (3-methylbutan-2-yl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The branched alkyl chain provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine: can be compared with other allylic amines such as (3-methylbutan-2-yl)(prop-2-en-1-yl)amine and (3-methylbutan-2-yl)(prop-2-en-1-yl)amine.
Uniqueness:
- The presence of both a branched alkyl chain and an allyl group in (3-methylbutan-2-yl)(prop-2-en-1-yl)amine provides unique steric and electronic properties that differentiate it from other amines. These features contribute to its distinct reactivity and potential applications in various fields.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-methyl-N-prop-2-enylbutan-2-amine |
InChI |
InChI=1S/C8H17N/c1-5-6-9-8(4)7(2)3/h5,7-9H,1,6H2,2-4H3 |
InChI Key |
INTSRAIZKCVXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B13246864.png)

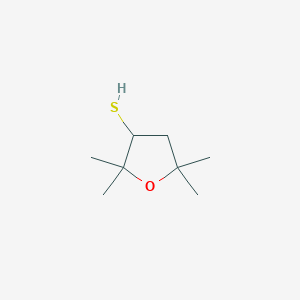
![3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13246887.png)

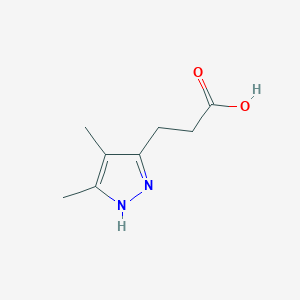
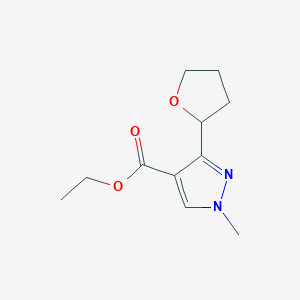
![2-[(3-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13246911.png)
![N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13246926.png)

![2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13246935.png)
![(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13246936.png)
